3-(1H-indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide
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Overview
Description
3-(1H-indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide is a complex organic compound that features an indole ring, a sulfonamide group, and a phenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Phenethylamine Moiety: The phenethylamine moiety can be synthesized through the reduction of a nitro compound or by reductive amination of a corresponding ketone or aldehyde.
Coupling Reactions: The final step involves coupling the indole-sulfonamide intermediate with the phenethylamine derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindole derivatives.
Reduction: The nitro group in the phenethylamine moiety can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO4)
Reduction: Hydrogen gas with a palladium catalyst, LiAlH4
Substitution: Pyridine, triethylamine (TEA)
Major Products Formed
Oxindole derivatives: from oxidation reactions
Amines: from reduction reactions
Substituted sulfonamides: from nucleophilic substitution reactions
Scientific Research Applications
3-(1H-indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide
- 3-(1H-indol-3-yl)-N-(4-sulfamoylbenzyl)propanamide
Uniqueness
3-(1H-indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its indole ring provides a versatile scaffold for chemical modifications, while the sulfonamide group enhances its potential as a pharmacophore in medicinal chemistry.
Properties
Molecular Formula |
C19H21N3O3S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
InChI |
InChI=1S/C19H21N3O3S/c20-26(24,25)16-8-5-14(6-9-16)11-12-21-19(23)10-7-15-13-22-18-4-2-1-3-17(15)18/h1-6,8-9,13,22H,7,10-12H2,(H,21,23)(H2,20,24,25) |
InChI Key |
XRFWQGUKKKFDPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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